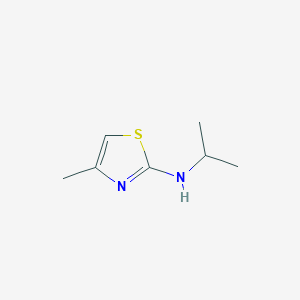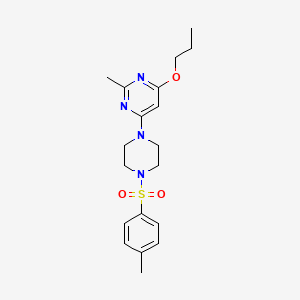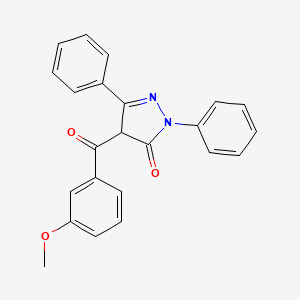
4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually involves identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can often be found in chemical databases .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and access to scientific literature .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, which can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This information can often be found in the scientific literature .Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility, etc .Scientific Research Applications
1. Catalytic Applications
- Thiazolium carbene-based catalysts, including 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine derivatives, are used for the N-formylation and N-methylation of amines using CO2 as the carbon source. This method is significant in pharmaceuticals and natural product synthesis, functioning under ambient conditions (Das et al., 2016).
2. Antimicrobial and Antiproliferative Properties
- Schiff bases derived from 1,3,4-thiadiazole compounds, related to 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine, have been investigated for their biological activities, including antimicrobial and antiproliferative effects. These compounds show potential in DNA protection and antimicrobial activity against various bacterial strains, with some demonstrating cytotoxicity against cancer cell lines (Gür et al., 2020).
3. Corrosion Inhibition
- Thiazole derivatives, structurally similar to 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine, are used in corrosion inhibition studies, particularly for the protection of iron and steel. These studies involve density functional theory (DFT) calculations and molecular dynamics simulations to understand the interactions and inhibition mechanisms (Kaya et al., 2016).
4. Synthetic Applications
- In synthetic chemistry, the structural derivatives of 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine are employed as precursors or intermediates in the preparation of various compounds. This includes their use in drug discovery programs, indicating their versatility and importance in medicinal chemistry (Colella et al., 2018).
5. Spectroscopic and Computational Studies
- Aminothiazole derivatives, including those related to 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine, are studied using spectroscopic and computational methods to understand their electronic and spectroscopic properties. These studies are important for applications in material science and pharmaceuticals (Adeel et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-N-propan-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5(2)8-7-9-6(3)4-10-7/h4-5H,1-3H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMPXLJQCKPGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Phenylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2826327.png)




![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2826336.png)



![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride](/img/structure/B2826344.png)


![[3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2826348.png)
